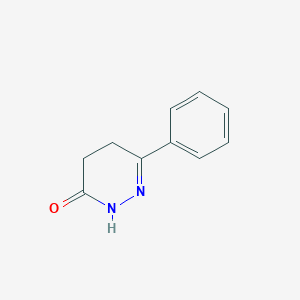

6-phenyl-4,5-dihydropyridazin-3(2H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 13.9 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51995. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-phenyl-4,5-dihydro-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-10-7-6-9(11-12-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGYMLDMYPAMFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NN=C1C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287654 |

Source

|

| Record name | 6-phenyl-4,5-dihydro-3(2h)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24787388 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1011-46-7 |

Source

|

| Record name | 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1011-46-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-phenyl-4,5-dihydro-3(2h)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dihydro-6-phenyl-3(2H)-pyridazinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Biological Activity of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological profile, including cardiotonic, vasorelaxant, anticancer, and antimicrobial effects. This document details the synthetic methodologies, structure-activity relationships, and key experimental findings to support further research and development in this area.

Core Synthesis and Chemical Moiety

The fundamental structure of this compound serves as a versatile scaffold for chemical modifications. The primary synthetic route to this core and its derivatives involves the condensation of a β-aroylpropionic acid with hydrazine or its derivatives.[1] This reaction provides a straightforward method to construct the pyridazinone ring. Further functionalization at various positions of the phenyl ring and the pyridazinone nucleus has led to the development of a wide array of derivatives with distinct biological activities.

General Synthetic Protocol

A common method for the synthesis of this compound derivatives is as follows:

-

Reaction of β-Aroylpropionic Acid with Hydrazine Hydrate: A mixture of the appropriately substituted β-aroylpropionic acid and hydrazine hydrate is refluxed in a suitable solvent, such as ethanol.[2]

-

Cyclization: The reaction mixture is heated to induce cyclization, leading to the formation of the this compound ring system.

-

Purification: The resulting solid is typically purified by recrystallization from a suitable solvent to yield the final product.

Further modifications, such as N-alkylation or substitution on the phenyl ring, can be carried out on the parent pyridazinone core to generate a library of derivatives.[3]

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings and present quantitative data in structured tables.

Cardiotonic and Vasorelaxant Activity

A significant area of investigation for this class of compounds is their cardiovascular effects. Many derivatives exhibit potent positive inotropic (cardiotonic) and vasorelaxant properties, often attributed to the inhibition of phosphodiesterase III (PDE-III).[4][5] Inhibition of PDE-III leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in enhanced cardiac contractility and smooth muscle relaxation.[5]

Table 1: Cardiotonic and Vasorelaxant Activity of this compound Derivatives

| Compound | Modification | Activity Type | IC50/EC50 (µM) | Reference |

| CI-930 | 5-methyl analogue of imazodan | Cardiotonic (PDE-III Inhibition) | IC50 = 0.6 | [6] |

| Compound 31 | 4,5,6,7-tetrahydrobenzimidazole analogue | Cardiotonic (PDE-III Inhibition) | IC50 = 0.15 | [6] |

| LY195115 | 1,3-dihydro-3,3-dimethyl-5-(...)-2H-indol-2-one | Cardiotonic (PDE Inhibition) | Ki = 0.08 | [7] |

| Compound 2e | 6-(4-substitutedphenyl) derivative | Vasorelaxant | EC50 = 0.1162 | [8][9] |

| Compound 2h | 6-(4-substitutedphenyl) derivative | Vasorelaxant | EC50 = 0.07154 | [8][9] |

| Compound 2j | 6-(4-substitutedphenyl) derivative | Vasorelaxant | EC50 = 0.02916 | [8][9] |

| 4-methoxyphenylhydrazide derivative (C) | 4-methoxyphenylhydrazide derivative | Vasorelaxant | IC50 = 1.204 | [10] |

| Series 4a-l | Pyridazin-3-one tethered 4-substituted thiosemicarbazide | Vasorelaxant | EC50 = 0.0117–2.2680 | [10] |

| Series 5a-l | Cyclized versions of 4a-l | Vasorelaxant | EC50 = 0.0025–2.9480 | [10] |

Anticancer Activity

Numerous this compound derivatives have been synthesized and evaluated for their anticancer properties. These compounds have shown cytotoxicity against a range of human cancer cell lines. The mechanism of action for their anticancer effects is believed to involve the induction of apoptosis, generation of reactive oxygen species (ROS), and inhibition of various protein kinases.[11][12]

Table 2: Anticancer Activity of this compound Derivatives (NCI-60 Cell Line Screen)

| Compound | Modification | Cell Line | GI50 (µM) | Reference |

| Compound 2g | 6-aryl-2-(p-sulfamylphenyl) | HL-60 (TB), SR, NCI-H522, BT-549 | < 2 | [2][13] |

| Compound 43 | Quinoline moiety | PANC-1 | 2.9 | [14] |

| Compound 43 | Quinoline moiety | PACA-2 | 2.2 | [14] |

| Pyr-1 | 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl] | Various | Low µM to nM range | [11] |

| Thiourea series | Phenyl dihydropyridazinone with thiourea | B-Raf inhibition | IC50 = 0.02497–0.03559 | [14] |

| Compound 66 | Tricyclic indenopyridazinone | Renal Cancer Subpanel | 5.07 | [15] |

| Compound 66 | Tricyclic indenopyridazinone | Leukemia (MOLT-4, SR), Non-small-cell lung (NCI-H460), Colon (HCT-116), CNS (SF-295) | 3.04–4.32 | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.

Vasorelaxant Activity Assay (Isolated Rat Aorta)

-

Tissue Preparation:

-

Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.

-

The aorta is cleaned of adherent connective and adipose tissues, and cut into rings of 2-4 mm in length.

-

The aortic rings are mounted between two stainless steel hooks in a temperature-controlled organ bath (37°C) containing Krebs-Henseleit solution, continuously bubbled with 95% O2 and 5% CO2.

-

-

Experimental Procedure:

-

The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1-2 g.

-

The endothelial integrity is assessed by the relaxation response to acetylcholine in phenylephrine-pre-contracted rings.

-

A stable contraction is induced by adding a contractile agent, typically phenylephrine (1 µM) or KCl (60-80 mM).

-

Once the contraction reaches a plateau, cumulative concentrations of the test this compound derivative are added to the organ bath.

-

Changes in isometric tension are recorded using a force transducer connected to a data acquisition system.

-

-

Data Analysis:

-

The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine or KCl.

-

The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated from the concentration-response curve.

-

Anticancer Activity Screening (NCI-60 Sulforhodamine B Assay)

-

Cell Culture and Plating:

-

The NCI-60 panel of human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.

-

The microtiter plates are incubated for 24 hours prior to the addition of the experimental compounds.

-

-

Compound Treatment:

-

The this compound derivatives are initially screened at a single high concentration (10⁻⁵ M) against the 60 cell lines.

-

For compounds showing significant growth inhibition, a five-dose assay is performed using serial dilutions of the compound.

-

The plates are incubated for an additional 48 hours.

-

-

Sulforhodamine B (SRB) Assay:

-

After incubation, the cells are fixed in situ by adding cold trichloroacetic acid.

-

The fixed cells are washed and then stained with 0.4% (w/v) sulforhodamine B (SRB) solution.

-

Unbound dye is removed by washing with 1% acetic acid.

-

The protein-bound dye is solubilized with 10 mM Tris base solution.

-

The absorbance is read on an automated plate reader at a wavelength of 515 nm.

-

-

Data Analysis:

-

The percentage of growth is calculated at each drug concentration level.

-

Three dose-response parameters are calculated for each compound:

-

GI50: The drug concentration resulting in a 50% reduction in the net protein increase.

-

TGI (Total Growth Inhibition): The drug concentration resulting in zero net protein increase.

-

LC50: The drug concentration causing a 50% reduction in the protein of the initial cell inoculum.

-

-

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a wide range of potent biological activities. The research highlighted in this guide demonstrates their potential as cardiovascular and anticancer agents. The provided data and experimental protocols offer a solid foundation for researchers to build upon, enabling the design and synthesis of new analogues with improved potency and selectivity. Further investigations into the precise molecular targets and signaling pathways will be crucial for the clinical translation of these promising compounds.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one: Synthesis, In Silico Studies and In Vitro Cyclooxygenase-2 Inhibitory Activity [mdpi.com]

- 4. jchemrev.com [jchemrev.com]

- 5. Phosphodiesterase III inhibitors for heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cardiotonic agents. 7. Inhibition of separated forms of cyclic nucleotide phosphodiesterase from guinea pig cardiac muscle by 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones and related compounds. Structure-activity relationships and correlation with in vivo positive inotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular structure of the dihydropyridazinone cardiotonic 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-pyridazinyl)- 2H-indol-2-one, a potent inhibitor of cyclic AMP phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview | MDPI [mdpi.com]

The Pivotal Role of the 6-Phenyl-4,5-dihydropyridazin-3(2H)-one Scaffold: A Deep Dive into its Structure-Activity Relationship for Cardiovascular Drug Discovery

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-phenyl-4,5-dihydropyridazin-3(2H)-one analogs, a class of compounds that has garnered significant attention in the field of cardiovascular drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key structural modifications that influence the biological activity of these compounds, with a primary focus on their cardiotonic and vasodilatory effects. The core of their mechanism of action lies in the selective inhibition of phosphodiesterase 3 (PDE3), an enzyme crucial for regulating cardiovascular function.

Introduction

The this compound core structure has emerged as a privileged scaffold in medicinal chemistry, giving rise to a number of potent cardiotonic and vasodilatory agents. These compounds address the critical need for effective treatments for cardiovascular disorders such as congestive heart failure. Their therapeutic effect is primarily mediated through the inhibition of PDE3, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in cardiac and vascular smooth muscle cells. This, in turn, enhances myocardial contractility and promotes vasodilation, resulting in an overall improvement in cardiac performance. This guide will systematically explore the SAR of this class of compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Signaling Pathway of PDE3 Inhibition

The cardiotonic and vasodilatory effects of this compound analogs are a direct consequence of their interaction with the PDE3 enzyme. The signaling cascade is initiated by the binding of these analogs to the active site of PDE3, preventing the hydrolysis of cAMP to AMP. The resulting increase in intracellular cAMP concentration activates protein kinase A (PKA), which then phosphorylates various downstream targets. In cardiomyocytes, this leads to the phosphorylation of L-type calcium channels and phospholamban, resulting in increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake, respectively. These events collectively contribute to a positive inotropic (increased contractility) and lusitropic (improved relaxation) effect on the heart. In vascular smooth muscle cells, elevated cAMP levels and subsequent PKA activation lead to the phosphorylation of myosin light chain kinase, causing vasodilation and a reduction in both preload and afterload on the heart.

Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the pyridazinone and the phenyl rings. The following sections and tables summarize the key SAR findings from various studies.

Substitutions on the Phenyl Ring (Position 6)

Modifications at the 6-position of the pyridazinone ring, which bears the phenyl group, have a profound impact on the compound's potency and selectivity.

| R Group on Phenyl Ring | IC50 (µM) for PDE3 Inhibition | Carditonic Activity (Relative Potency) | Vasorelaxant Activity (EC50, µM) | Reference |

| 4-NH₂ | - | - | - | [1] |

| 4-NO₂ | - | - | - | [1] |

| 4-Cl | - | - | - | [1] |

| 4-OCH₃ | - | - | - | [1] |

| 4-(imidazol-1-yl) | 0.83 | Potent | - | [2] |

| 4-(4-pyridyl)amino | - | Potent | - | [3] |

Key SAR Observations for Phenyl Ring Substitutions:

-

Electron-donating and withdrawing groups: The presence of both electron-donating (e.g., -NH₂, -OCH₃) and electron-withdrawing (e.g., -NO₂, -Cl) groups at the para-position of the phenyl ring has been explored. The specific impact on activity varies depending on the overall molecular structure.

-

Heterocyclic substituents: The introduction of a heterocyclic ring, such as an imidazole or a pyridine, at the 4-position of the phenyl ring generally leads to a significant increase in PDE3 inhibitory potency and cardiotonic activity.[2][3] This suggests that these moieties may engage in additional favorable interactions within the active site of the enzyme.

Substitutions on the Dihydropyridazinone Ring

Alterations to the dihydropyridazinone core, including substitutions at the N-2 and C-5 positions, are critical for modulating the pharmacological profile of these analogs.

| Substitution Position | Substituent | IC50 (µM) for PDE3 Inhibition | Carditonic Activity (Relative Potency) | Vasorelaxant Activity (EC50, µM) | Reference |

| N-2 | H | - | - | - | [4] |

| N-2 | Methyl | - | - | - | [4] |

| N-2 | Ethyl | - | - | - | [4] |

| C-5 | H | 0.83 | - | - | [2] |

| C-5 | Methyl | 0.14 | More potent than milrinone | - | [2] |

Key SAR Observations for Dihydropyridazinone Ring Substitutions:

-

N-2 Position: Alkylation at the N-2 position of the pyridazinone ring has been investigated to explore its impact on physicochemical properties and biological activity.

-

C-5 Position: The introduction of a small alkyl group, such as a methyl group, at the C-5 position of the dihydropyridazinone ring has been shown to significantly enhance PDE3 inhibitory potency.[2] This is exemplified by the analog CI-930, which is more potent than the clinically used drug milrinone.[2] This enhancement is likely due to favorable steric interactions within the enzyme's active site.

Experimental Protocols

The evaluation of the biological activity of this compound analogs involves a series of well-established in vitro and ex vivo assays. The following are detailed protocols for the key experiments cited in the literature.

General Synthesis of this compound Analogs

The synthesis of the this compound scaffold is typically achieved through a condensation reaction between a β-aroylpropionic acid and a hydrazine derivative.

Protocol:

-

A mixture of the appropriately substituted β-aroylpropionic acid (1 equivalent) and hydrazine hydrate or a substituted hydrazine (1.1 equivalents) is prepared in a suitable solvent such as ethanol or acetic acid.

-

The reaction mixture is heated to reflux for a period of 2-6 hours, with the progress of the reaction monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed with a cold solvent (e.g., ethanol) to remove any unreacted starting materials.

-

The final product is purified by recrystallization from an appropriate solvent system to yield the desired this compound analog.

-

The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Phosphodiesterase 3 (PDE3) Inhibition Assay

This assay is used to determine the potency of the synthesized analogs in inhibiting the PDE3 enzyme. A common method is the two-step radioactive enzyme assay.

Materials:

-

Recombinant human PDE3 enzyme

-

[³H]-cAMP (substrate)

-

5'-Nucleotidase (from Crotalus atrox venom)

-

Anion-exchange resin (e.g., Dowex 1-X8)

-

Scintillation cocktail and counter

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM dithiothreitol)

Protocol:

-

The test compounds are serially diluted in DMSO and then further diluted in the assay buffer.

-

The PDE3 enzyme is diluted in the assay buffer to a concentration that results in approximately 30-50% hydrolysis of the [³H]-cAMP substrate during the incubation period.

-

The assay is initiated by adding the PDE3 enzyme to a mixture of the test compound and [³H]-cAMP in a microcentrifuge tube.

-

The reaction mixture is incubated at 30°C for a specified time (e.g., 20 minutes).

-

The reaction is terminated by boiling the mixture for 1 minute.

-

After cooling, 5'-nucleotidase is added to the mixture and incubated for a further 10 minutes at 30°C to hydrolyze the resulting [³H]-AMP to [³H]-adenosine.

-

The mixture is then passed through an anion-exchange resin column to separate the unreacted [³H]-cAMP from the [³H]-adenosine product.

-

The eluate containing [³H]-adenosine is collected in a scintillation vial, and a scintillation cocktail is added.

-

The radioactivity is measured using a scintillation counter.

-

The percentage of PDE3 inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by non-linear regression analysis of the concentration-response curve.

Ex Vivo Carditonic Activity Assessment (Straub's Isolated Heart Method)

This method is used to evaluate the effect of the compounds on the contractility of an isolated heart.

Materials:

-

Frog or toad

-

Straub's cannula

-

Ringer's solution (for amphibians)

-

Kymograph and recording drum (or a modern data acquisition system)

-

Test compounds

Protocol:

-

A frog or toad is pithed, and the heart is carefully excised.

-

The aorta is cannulated with a Straub's cannula, and the heart is perfused with Ringer's solution at a constant temperature and pressure.

-

The heart is allowed to stabilize, and the normal heart contractions are recorded on a kymograph or a data acquisition system.

-

The test compound is added to the perfusion fluid at various concentrations.

-

The changes in the force and rate of contraction of the heart are recorded.

-

The cardiotonic activity is expressed as the percentage increase in the amplitude of contraction compared to the baseline.

Ex Vivo Vasorelaxant Activity Assay (Isolated Rat Aortic Rings)

This assay assesses the ability of the compounds to induce relaxation in pre-constricted arterial tissue.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

-

Phenylephrine (a vasoconstrictor)

-

Test compounds

-

Organ bath system with isometric force transducers

Protocol:

-

The rat is euthanized, and the thoracic aorta is carefully dissected and placed in cold Krebs-Henseleit solution.

-

The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.

-

The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂.

-

The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2 g.

-

After equilibration, the rings are contracted with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Once a stable contraction plateau is reached, the test compound is cumulatively added to the organ bath in increasing concentrations.

-

The relaxation response is recorded as a percentage of the phenylephrine-induced contraction.

-

The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated from the concentration-response curve.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel cardiotonic and vasodilatory agents. The structure-activity relationship studies have clearly demonstrated that strategic modifications to both the phenyl and the dihydropyridazinone rings can lead to significant enhancements in PDE3 inhibitory potency and overall pharmacological activity. Specifically, the incorporation of heterocyclic moieties at the para-position of the phenyl ring and the introduction of a methyl group at the C-5 position of the pyridazinone ring are key strategies for optimizing the activity of these analogs. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of new derivatives, facilitating further exploration of this important class of compounds. Future research in this area will likely focus on fine-tuning the substituent patterns to improve selectivity, pharmacokinetic properties, and overall drug-like characteristics, with the ultimate goal of developing safer and more effective therapies for cardiovascular diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives | Semantic Scholar [semanticscholar.org]

6-Phenyl-4,5-dihydropyridazin-3(2H)-one as a Phosphodiesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Phosphodiesterases and the Pyridazinone Scaffold

Phosphodiesterases are a superfamily of enzymes that catalyze the hydrolysis of the 3',5'-phosphodiester bond in cAMP and cGMP, thereby terminating their signaling functions.[1] These second messengers are integral to a multitude of physiological processes, including cardiac muscle contraction, smooth muscle relaxation, inflammation, and neuronal signaling.[1] The PDE superfamily is divided into 11 families (PDE1-PDE11) based on their sequence homology, substrate specificity, and regulatory properties.[2]

The 6-phenyl-4,5-dihydropyridazin-3(2H)-one core structure has served as a foundational template for the development of numerous PDE inhibitors.[3][4] Modifications to this scaffold have led to the discovery of potent and selective inhibitors of several PDE isoforms, particularly PDE3 and PDE4.[5][6] These inhibitors have been investigated for their therapeutic potential in a range of conditions, including cardiovascular diseases and inflammatory disorders.[3][4]

Synthesis of this compound

The synthesis of the parent compound, this compound, is typically achieved through the cyclization of a γ-keto acid with hydrazine.[7]

Experimental Protocol: Synthesis from 3-Benzoylpropionic Acid

This protocol describes the synthesis of this compound from 3-benzoylpropionic acid and hydrazine hydrate.

Materials:

-

3-Benzoylpropionic acid

-

Hydrazine hydrate (80%)

-

Ethanol

-

Reflux apparatus

-

Stirring plate

-

Filtration apparatus

-

Crystallization dishes

Procedure:

-

A mixture of 3-benzoylpropionic acid (0.01 mol) and hydrazine hydrate (80%, 1 mL) is prepared in ethanol (20 mL).[8]

-

The reaction mixture is heated under reflux for 3 hours.[8]

-

The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The resulting solid is collected by filtration, washed with cold ethanol, and dried.

-

The crude product can be purified by recrystallization from ethanol to yield this compound as a crystalline solid.[8]

Phosphodiesterase Inhibition

The inhibitory activity of this compound and its derivatives against various PDE isoforms is a key determinant of their therapeutic potential. While specific IC50 values for the parent compound are not widely reported, numerous derivatives have been synthesized and evaluated, demonstrating the scaffold's utility in targeting PDEs.

Data Presentation: Inhibitory Activity of Pyridazinone Derivatives

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for several derivatives of this compound against different PDE isoforms. This data highlights the potential for developing potent and selective inhibitors based on this core structure.

| Compound/Derivative | PDE Isoform | IC50 (µM) | Reference |

| 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one | PDE3 | 0.07 | [6] |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | 0.251 | [9] |

| LASSBio-448 (a benzodioxole-based derivative) | PDE4A | 0.7 | [10] |

| LASSBio-448 (a benzodioxole-based derivative) | PDE4B | 1.4 | [10] |

| LASSBio-448 (a benzodioxole-based derivative) | PDE4C | 1.1 | [10] |

| LASSBio-448 (a benzodioxole-based derivative) | PDE4D | 4.7 | [10] |

| 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride (MCI-154) | PDE3 | 2.5 | [11] |

Experimental Protocol: Fluorescence Polarization (FP) Assay for PDE Inhibition

This protocol outlines a general method for determining the in vitro potency of pyridazinone derivatives against PDE enzymes using a fluorescence polarization (FP) assay.[1][12] This is a robust and common method for studying enzyme kinetics and inhibitor screening.[12]

Principle: The assay is based on the principle that a small, fluorescently labeled cAMP or cGMP molecule (tracer) rotates rapidly in solution, resulting in low fluorescence polarization.[1] Upon hydrolysis by a PDE enzyme to its corresponding monophosphate, a binding agent in the assay mix captures the resulting phosphate group, forming a larger complex that tumbles more slowly and thus has a higher fluorescence polarization.[1] In the presence of an inhibitor, the PDE activity is reduced, less monophosphate is produced, and the FP signal remains low.[12] The decrease in the FP signal is directly proportional to the inhibitor's potency.[12]

Materials:

-

Recombinant human PDE enzyme (e.g., PDE3A, PDE4B, PDE5A)

-

Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)

-

Binding Agent (commercially available, specific to the assay kit)

-

Assay Buffer (e.g., Tris-HCl buffer with MgCl2 and a non-ionic detergent)

-

Test compound (pyridazinone derivative) and a known positive control inhibitor (e.g., sildenafil for PDE5)

-

Black, low-binding 384-well microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, diluted down to the nanomolar range. Prepare similar dilutions for a positive control inhibitor.[1]

-

Assay Plate Preparation: Add a small volume (e.g., 2 µL) of the diluted compounds, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.[1]

-

Enzyme Addition: Dilute the recombinant PDE enzyme in assay buffer to the desired concentration. Add a specific volume (e.g., 10 µL) of the diluted enzyme to each well, except for the "no enzyme" control wells.[1]

-

Pre-incubation: Gently mix the plate and incubate for approximately 15 minutes at room temperature to allow the compounds to interact with the enzyme.[1]

-

Reaction Initiation: Prepare a solution of the fluorescently labeled substrate (e.g., FAM-cAMP) in the assay buffer. Add a specific volume (e.g., 8 µL) of the substrate solution to all wells to initiate the enzymatic reaction.[1]

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

-

Termination and Binding: Add the Binding Agent solution to all wells to stop the enzymatic reaction and allow the binding of the hydrolyzed substrate.[12]

-

Final Incubation: Incubate the plate for at least 60 minutes at room temperature, protected from light, to allow the binding agent to capture the hydrolyzed substrate.[1]

-

Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader equipped with the appropriate filters for the fluorophore.[1]

Data Analysis: The raw fluorescence polarization data is used to calculate the percent inhibition for each concentration of the test compound. The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by fitting the data to a four-parameter logistic curve.[1]

Signaling Pathways and Experimental Workflow

The therapeutic effects of this compound derivatives are mediated through the modulation of cAMP and cGMP signaling pathways.

PDE3 Signaling Pathway

PDE3 enzymes hydrolyze both cAMP and cGMP and are crucial in regulating cardiovascular function.[13] Inhibition of PDE3 leads to an increase in intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to increased cardiac contractility and vasodilation.

Caption: PDE3 signaling pathway and the site of inhibition by pyridazinone derivatives.

PDE4 Signaling Pathway

PDE4 enzymes are specific for cAMP and are predominantly expressed in inflammatory and immune cells.[12] Inhibition of PDE4 elevates intracellular cAMP levels, leading to the activation of PKA and Exchange Protein Activated by cAMP (EPAC), which results in a downstream anti-inflammatory response.[12]

Caption: PDE4-cAMP signaling pathway and the mechanism of action for pyridazinone inhibitors.

PDE5 Signaling Pathway

PDE5 is specific for cGMP and is highly expressed in the corpus cavernosum and pulmonary vasculature.[2] Its inhibition leads to an accumulation of cGMP, which activates Protein Kinase G (PKG), resulting in smooth muscle relaxation and vasodilation.[2]

Caption: The NO/cGMP/PDE5 signaling pathway and the inhibitory action of pyridazinone derivatives.

Experimental Workflow for PDE Inhibitor Screening

The following diagram illustrates a typical workflow for the screening and characterization of novel PDE inhibitors based on the this compound scaffold.

Caption: General workflow for the discovery and development of pyridazinone-based PDE inhibitors.

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of potent and selective phosphodiesterase inhibitors. Although comprehensive data on the inhibitory profile of the unsubstituted parent compound is limited in the public domain, the extensive research on its derivatives clearly demonstrates the potential of this chemical class to modulate PDE activity, particularly for PDE3 and PDE4. The synthetic routes are well-established, and robust in vitro assays, such as the fluorescence polarization method detailed herein, provide a reliable means of characterizing their inhibitory potency. Future research in this area will likely focus on further optimizing the selectivity of these compounds for specific PDE isoforms to enhance their therapeutic efficacy and minimize off-target effects.

References

- 1. benchchem.com [benchchem.com]

- 2. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jaoc.samipubco.com [jaoc.samipubco.com]

- 6. 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene analogues: potent phosphodiesterase inhibitors and inodilators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes | MDPI [mdpi.com]

- 11. Inhibition of cardiac phosphodiesterase III by the novel cardiotonic agent 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. bpsbioscience.com [bpsbioscience.com]

In Vitro Evaluation of Novel Pyridazinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a significant pharmacophore in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the in vitro evaluation of novel pyridazinone derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The document details experimental protocols, presents quantitative data in a structured format, and visualizes key pathways and workflows to facilitate understanding and further research in this field.

Anticancer Activity

Pyridazinone derivatives have shown considerable potential as anticancer agents, with various studies demonstrating their cytotoxic effects against a range of cancer cell lines.[4][5][6][7] The mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as VEGFR-2.[4]

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected novel pyridazinone derivatives from various studies.

| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Growth Inhibition (%) | Reference |

| 8f | Melanoma, NSCLC, Prostate, Colon | NCI-60 Screen | - | 62.21 - 100.14 | [4] |

| 10l | Melanoma, NSCLC, Prostate, Colon | NCI-60 Screen | 1.66 - 100 | 62.21 - 100.14 | [4][7] |

| 17a | Melanoma, NSCLC, Prostate, Colon | NCI-60 Screen | - | 62.21 - 100.14 | [4] |

| 5b | Murine P815 Mastocytoma | Cytotoxicity Assay | 0.40 µg/mL | - | [6] |

| 39 | Prostate Cancer PC3 | EED Inhibition | 0.62 | - | [8] |

Experimental Protocols: Anticancer Assays

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The pyridazinone derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[9]

This assay determines the ability of the pyridazinone derivatives to inhibit the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

-

Enzyme and Substrate: Recombinant human VEGFR-2 enzyme and a suitable substrate (e.g., a synthetic peptide) are used.

-

Assay Buffer: The reaction is carried out in a kinase assay buffer.

-

Compound Incubation: The test compounds are pre-incubated with the VEGFR-2 enzyme in the assay buffer.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Detection: The amount of phosphorylated substrate is quantified, often using an ELISA-based method or a fluorescence-based assay.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.[4]

Visualization: Anticancer Mechanism and Workflow

Experimental workflow for anticancer evaluation.

VEGFR-2 signaling pathway inhibition.

Antimicrobial Activity

Several novel pyridazinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[4][10][11][12][13] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Quantitative Data Summary: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyridazinone derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µM or µg/mL) | Reference |

| 7 | S. aureus (MRSA) | 7.8 µM | [10] |

| 7 | P. aeruginosa | 7.8 µM | [10] |

| 7 | A. baumannii | 7.8 µM | [10] |

| 13 | A. baumannii | 3.74 µM | [10] |

| 13 | P. aeruginosa | 7.48 µM | [10] |

| 3 | S. aureus (MRSA) | 4.52 µM | [10] |

| 10h | S. aureus | 16 µg/mL | [4] |

| 8g | C. albicans | 16 µg/mL | [4] |

| 3b | C. albicans | 12.5 µg/mL | [13] |

| 3c | A. niger | 12.5 µg/mL | [13] |

Experimental Protocols: Antimicrobial Assays

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight, and the suspension is adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: The pyridazinone derivatives are serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This method is used for qualitative antimicrobial susceptibility testing.

-

Agar Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate.

-

Disc Application: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation: The plates are incubated under suitable conditions.

-

Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area of no microbial growth) around the disc.

Visualization: Antimicrobial Screening Workflow

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. sarpublication.com [sarpublication.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in-vitro cytotoxic evaluation of novel pyridazin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis, and biological evaluation of novel pyridazinone-based EED inhibitors for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Discovery and Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological significance of the heterocyclic compound 6-phenyl-4,5-dihydropyridazin-3(2H)-one. This pyridazinone derivative serves as a crucial scaffold in medicinal chemistry, exhibiting a wide range of biological activities, most notably as a cardiotonic agent. This document details the primary synthetic routes, experimental protocols, and the key signaling pathways associated with its mechanism of action.

Discovery and Significance

The 4,5-dihydropyridazin-3(2H)-one core structure has been a subject of chemical synthesis for many decades, with one of the earliest descriptions of this class of compounds dating back to the work of Overend and Wiggings in 1947. However, the specific synthesis of this compound has been a cornerstone in the development of various biologically active molecules. The most prevalent and established method for its synthesis involves the cyclocondensation of a γ-keto acid with a hydrazine derivative.[1] This foundational reaction has been adapted and refined over the years to produce a multitude of derivatives with diverse pharmacological properties.

The significance of this compound lies in its role as a versatile pharmacophore. Derivatives of this core structure have been investigated for their potential as cardiotonic, anti-inflammatory, antimicrobial, and anticancer agents.[2][3][4] Its ability to modulate biological systems, particularly the cardiovascular system, has made it a molecule of great interest in drug discovery and development.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of 3-benzoylpropionic acid with hydrazine hydrate.[5] This reaction proceeds via a cyclocondensation mechanism.

General Reaction Scheme

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of this compound.

Materials:

-

3-Benzoylpropionic acid

-

Hydrazine hydrate (80-99%)

-

Ethanol (95% or absolute)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-benzoylpropionic acid (0.1 mol) in ethanol (150 mL).

-

To this solution, add hydrazine hydrate (0.2 mol) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Pour the concentrated solution into a beaker containing ice-cold water (300 mL) with constant stirring.

-

A precipitate of this compound will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold distilled water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Dry the purified product in a vacuum oven.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques. Representative data is summarized in the table below.

| Parameter | Typical Value |

| Appearance | White to off-white crystalline solid |

| Yield | 75-90% |

| Melting Point | 148-152 °C |

| IR (KBr, cm⁻¹) | ~3200 (N-H), ~1670 (C=O), ~1600 (C=C aromatic) |

| ¹H NMR (CDCl₃) | δ ~2.6 (t, 2H), ~2.9 (t, 2H), ~7.4-7.8 (m, 5H), ~9.0 (s, 1H) |

| Mass Spec (m/z) | [M+H]⁺ = 175.08 |

Biological Activities and Mechanism of Action

This compound and its derivatives exhibit a range of biological activities. The most prominent of these is its cardiotonic effect, which is primarily mediated through the inhibition of phosphodiesterase III (PDE3).

Cardiotonic Activity and PDE3 Inhibition

As a positive inotropic agent, this compound increases the contractility of the heart muscle. This effect is achieved by inhibiting the PDE3 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiomyocytes. The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates calcium channels, leading to an increased influx of calcium ions and enhanced cardiac muscle contraction.

Caption: Signaling pathway of this compound as a PDE3 inhibitor.

Antimicrobial and Anti-inflammatory Activities

Derivatives of this compound have also been shown to possess antimicrobial and anti-inflammatory properties. The antimicrobial activity is typically evaluated against a panel of bacteria and fungi, with minimum inhibitory concentrations (MIC) being determined. The anti-inflammatory effects are often assessed through the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokine production.

Summary of Biological Activity Data

The following table summarizes representative quantitative data for the biological activities of this compound and its derivatives from various studies.

| Activity | Assay | Test Organism/Cell Line | Result (e.g., IC₅₀, MIC) | Reference Compound |

| Cardiotonic | PDE3 Inhibition | Isolated rabbit heart | IC₅₀ = 0.5 - 5 µM | Digoxin |

| Antibacterial | Disc Diffusion / Broth Dilution | S. aureus, E. coli | MIC = 16 - 64 µg/mL | Gentamicin |

| Antifungal | Broth Dilution | C. albicans | MIC = 16 - 128 µg/mL | Fluconazole |

| Anti-inflammatory | COX-2 Inhibition | RAW264.7 macrophages | IC₅₀ = 0.3 - 10 µM | Celecoxib |

| Anticancer | NCI-60 Cell Line Screen | Various human cancer cell lines | GI₅₀ < 10 µM for some derivatives | Doxorubicin |

Note: The values presented are a range compiled from various studies on derivatives of the core compound and are for illustrative purposes.

Experimental Protocols for Biological Assays

In Vitro Phosphodiesterase 3 (PDE3) Inhibition Assay

This protocol outlines a common method for determining the PDE3 inhibitory activity of a compound.

Principle:

The assay measures the ability of a compound to inhibit the hydrolysis of cAMP by the PDE3 enzyme. This is often done using a fluorescence polarization (FP) assay. A fluorescently labeled cAMP derivative is used as a substrate. When hydrolyzed by PDE3, the resulting fluorescent monophosphate binds to a binding agent, causing an increase in fluorescence polarization. An inhibitor will prevent this hydrolysis, resulting in a low FP signal.

Procedure:

-

Prepare serial dilutions of the test compound (e.g., in DMSO).

-

In a 384-well microplate, add the test compound dilutions, a positive control (known PDE3 inhibitor), and a negative control (solvent).

-

Add a solution of recombinant human PDE3 enzyme to each well.

-

Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding a fluorescently labeled cAMP substrate.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Stop the reaction by adding a binding agent.

-

Incubate for an additional 30 minutes for the binding to reach equilibrium.

-

Measure the fluorescence polarization using a microplate reader.

-

Calculate the IC₅₀ value from the dose-response curve.

Antimicrobial Susceptibility Testing (Disc Diffusion Method)

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Spread the inoculum evenly onto the surface of an agar plate.

-

Impregnate sterile filter paper discs with a known concentration of the test compound.

-

Place the discs on the surface of the inoculated agar plate.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition around each disc.

-

Compare the zone of inhibition to that of a standard antibiotic.

In Vitro Anti-inflammatory Assay (COX Inhibition)

Procedure:

-

Culture RAW264.7 macrophage cells in appropriate media.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Induce inflammation by adding lipopolysaccharide (LPS).

-

Incubate for 24 hours.

-

Measure the production of prostaglandin E2 (PGE₂) in the cell supernatant using an ELISA kit as an indicator of COX-2 activity.

-

Determine the IC₅₀ value for the inhibition of PGE₂ production.

Conclusion

This compound is a synthetically accessible and pharmacologically significant heterocyclic compound. Its straightforward synthesis from readily available starting materials makes it an attractive scaffold for the development of new therapeutic agents. The well-established cardiotonic activity, mediated through PDE3 inhibition, provides a clear mechanism of action and a basis for further optimization. The emerging evidence of its antimicrobial and anti-inflammatory potential further broadens its therapeutic horizons. This guide provides a comprehensive foundation for researchers and drug development professionals working with this important class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate [frontiersin.org]

- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Spectroscopic analysis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one (IR, NMR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. The guide covers infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characterization. Due to the limited availability of published, comprehensive spectral data for this specific molecule, this guide presents expected spectral characteristics based on its structure and data from closely related analogs.

Introduction

This compound (CAS No. 1011-46-7) belongs to the pyridazinone class of compounds, which are known for their diverse pharmacological activities. Accurate structural elucidation and characterization are crucial for its development in pharmaceutical applications. This document outlines the standard spectroscopic methods for this purpose.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These predictions are based on the analysis of its functional groups and comparison with structurally similar compounds.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3000 | Medium, Broad | N-H stretching (amide) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (aliphatic) |

| ~1670 | Strong | C=O stretching (amide) |

| ~1600 | Medium | C=N stretching |

| 1600-1450 | Medium to Weak | C=C stretching (aromatic) |

| ~1400 | Medium | CH₂ bending |

| 770-730 and 710-690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Table 2: ¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.70 | m | 2H | Aromatic protons (ortho to phenyl group) |

| ~7.40 | m | 3H | Aromatic protons (meta and para to phenyl group) |

| ~2.90 | t | 2H | CH₂ (C5) |

| ~2.60 | t | 2H | CH₂ (C4) |

| Broad | s | 1H | NH |

Table 3: ¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (C3) |

| ~150 | C=N (C6) |

| ~135 | Aromatic C (quaternary) |

| ~130 | Aromatic CH |

| ~128 | Aromatic CH |

| ~125 | Aromatic CH |

| ~30 | CH₂ (C5) |

| ~25 | CH₂ (C4) |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 174 | High | [M]⁺ (Molecular Ion) |

| 105 | Medium | [C₆H₅CO]⁺ |

| 103 | Medium | [C₆H₅N₂]⁺ |

| 77 | High | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample over a range of 4000-400 cm⁻¹.

-

Clean the crystal and anvil thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology (¹H and ¹³C NMR):

-

Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), if not already present in the solvent.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum, ensuring appropriate shimming to optimize the magnetic field homogeneity.

-

Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra relative to the reference.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis.

Caption: Workflow for the spectroscopic analysis of the target compound.

Signaling Pathway (Hypothetical)

As this compound derivatives are explored for various biological activities, a hypothetical signaling pathway interaction is depicted below.

Caption: A hypothetical signaling pathway for a pyridazinone derivative.

An In-depth Technical Guide on the Physicochemical Properties of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 6-phenyl-4,5-dihydropyridazin-3(2H)-one. This pyridazinone derivative is a key scaffold in medicinal chemistry, with its analogues exhibiting a range of biological activities, including cardiotonic, anti-inflammatory, antimicrobial, and anticancer effects. A thorough understanding of its physicochemical characteristics is paramount for its development in pharmaceutical applications, influencing aspects from formulation to bioavailability.

Core Physicochemical Properties

The physicochemical properties of this compound are summarized below. These parameters are critical for predicting its behavior in biological systems and for the design of effective drug delivery systems.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O | [1][2] |

| Molecular Weight | 174.20 g/mol | [2] |

| CAS Number | 1011-46-7 | [1][2][3][4][5] |

| Melting Point | 151-154 °C | [2] |

| Appearance | White to off-white crystalline solid | [1] |

Solubility Profile

The solubility of this compound has been determined in various neat and binary solvent systems. The compound is characterized by its poor aqueous solubility.[6][7] The mole fraction solubilities (xₑ) in several common pharmaceutical solvents at different temperatures are presented below.

Table 1: Mole Fraction Solubility (xₑ x 10²) of this compound in Neat Solvents at Various Temperatures.

| Solvent | 293.2 K | 298.2 K | 303.2 K | 308.2 K | 313.2 K |

| Water | 0.000075 | 0.000093 | 0.000116 | 0.000139 | 0.000161 |

| Ethanol | 0.441 | 0.499 | 0.569 | 0.628 | 0.696 |

| Isopropyl Alcohol (IPA) | 0.409 | 0.463 | 0.531 | 0.589 | 0.651 |

| 1-Butanol | 0.498 | 0.569 | 0.645 | 0.701 | 0.768 |

| 2-Butanol | 0.511 | 0.581 | 0.654 | 0.713 | 0.778 |

| Ethylene Glycol (EG) | 0.691 | 0.783 | 0.889 | 0.987 | 1.09 |

| Propylene Glycol (PG) | 0.652 | 0.739 | 0.841 | 0.931 | 1.03 |

| Ethyl Acetate (EA) | 0.941 | 1.06 | 1.19 | 1.31 | 1.45 |

| Polyethylene Glycol 400 (PEG 400) | 5.51 | 6.22 | 7.04 | 7.78 | 8.47 |

| Transcutol® | 35.1 | 39.6 | 44.5 | 48.7 | 52.4 |

| Dimethyl Sulfoxide (DMSO) | 48.9 | 53.8 | 58.6 | 63.2 | 67.7 |

Data compiled from studies on the solubility of this compound and its closely related analogue, 6-phenylpyridazin-3(2H)-one. The trend of solubility is reported to be similar for both compounds.[6][7]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of β-benzoylpropionic acid with hydrazine hydrate.[8][9]

Materials:

-

β-Benzoylpropionic acid

-

Hydrazine hydrate (80% or higher)

-

Ethanol (absolute)

-

Reflux apparatus

-

Beakers, flasks, and filtration equipment

Procedure:

-

A mixture of β-benzoylpropionic acid (1 equivalent) and hydrazine hydrate (2 equivalents) is prepared in absolute ethanol.

-

The reaction mixture is refluxed for approximately 4-6 hours.

-

The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the product.

-

The resulting solid is collected by filtration and washed with cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound.

References

- 1. CAS 1011-46-7: 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone [cymitquimica.com]

- 2. This compound , 95+% , 1011-46-7 - CookeChem [cookechem.com]

- 3. CAS # 1011-46-7, 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone, 1,4,5,6-Tetrahydro-3-phenyl-6-pyridazinone, 6-Phenyl-4,5-dihydropyridazin-3-one, LY 032542, NSC 51995 - chemBlink [ww.chemblink.com]

- 4. This compound | 1011-46-7 | Benchchem [benchchem.com]

- 5. 1011-46-7|this compound|BLD Pharm [bldpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]

- 9. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

The Pyridazinone Core: A Privileged Scaffold in Modern Medicinal Chemistry

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its versatile structure allows for diverse chemical modifications, leading to a wide array of pharmacological activities. This guide provides an in-depth review of pyridazinone derivatives, focusing on their applications in oncology, inflammation, and cardiovascular diseases, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Therapeutic Applications of Pyridazinone Derivatives

Pyridazinone-based compounds have demonstrated significant potential across multiple therapeutic areas, owing to their ability to interact with a variety of biological targets.[2][3]

Anticancer Activity

Pyridazinone derivatives have shown potent cytotoxic effects against a range of cancer cell lines.[4][5] One of the key mechanisms of action is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator of angiogenesis, which is essential for tumor growth and metastasis.[5]

Table 1: Anticancer Activity of Selected Pyridazinone Derivatives

| Compound | Cancer Cell Line | Activity | IC50 Value (µM) | Reference |

| Pyridazinone Derivative 10l | A549/ATCC (NSCLC) | GI50 | 1.66 - 100 | [5] |

| Pyridazinone Derivative 17a | Various | VEGFR-2 Inhibition | - | [5] |

| Pyridazinone Derivative 8f | Melanoma, NSCLC, Prostate, Colon | Growth Inhibition | - | [5] |

| Pyridazinone Derivative 4aa | Saos-2 (Osteosarcoma) | Mitochondrial Activity | < 10 | [6] |

| Pyridazinone Derivative 4ba | Saos-2 (Osteosarcoma) | Mitochondrial Activity | < 10 | [6] |

| Pyridazinone Derivative 4aa | MNNG (Osteosarcoma) | Mitochondrial Activity | < 50 | [6] |

| Pyridazinone Derivative 4ba | MNNG (Osteosarcoma) | Mitochondrial Activity | < 50 | [6] |

| Pyrazolo-pyridazine Derivative 4 | HepG-2 (Liver) | Cytotoxicity | - | [7] |

| Pyrazolo-pyridazine Derivative 4 | HCT-116 (Colorectal) | Cytotoxicity | - | [7] |

| Pyrazolo-pyridazine Derivative 4 | MCF-7 (Breast) | Cytotoxicity | - | [7] |

NSCLC: Non-Small Cell Lung Cancer; GI50: Growth Inhibition 50%

The VEGFR-2 signaling pathway is a primary target for many pyridazinone-based anticancer agents. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating downstream cascades like the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and migration.[8][9][10] Pyridazinone inhibitors block this process, thereby inhibiting angiogenesis.

Anti-inflammatory Activity

Pyridazinone derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][11][12] This selectivity for COX-2 over COX-1 is a key advantage, as it reduces the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Table 2: In Vitro COX-2 Inhibitory Activity of Selected Pyridazinone Derivatives

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 6b | 0.18 | >1 | 6.33 | [11] |

| Compound 4c | 0.26 | >1 | - | [11] |

| Compound 9a | 0.0155 | 0.33 | 21.29 | [12] |

| Compound 16b | 0.0169 | 0.315 | 18.63 | [12] |

| Compound 20d | 0.01835 | - | - | [13] |

| Compound 20f | 0.01932 | - | - | [13] |

| Compound 51b | 0.01556 | - | - | [13] |

| Celecoxib (Reference) | 0.35 | - | - | [11] |

| Celecoxib (Reference) | 0.01779 | 0.32 | 17.98 | [12] |

The anti-inflammatory action of these compounds is also mediated by the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, and the reduction of nitric oxide (NO) production.[5][14] This is often linked to the modulation of the NF-κB signaling pathway, a central regulator of inflammation.[2][15][16]

Cardiovascular Effects

Certain pyridazinone derivatives, such as pimobendan and levosimendan, are used clinically for their cardiovascular benefits.[7][17] These compounds often act as calcium sensitizers and selective inhibitors of phosphodiesterase 3 (PDE3).[7][18] PDE3 inhibition in cardiac muscle leads to an increase in intracellular cyclic AMP (cAMP), resulting in a positive inotropic (increased contractility) effect.[19][20] In vascular smooth muscle, PDE3 inhibition increases cyclic GMP (cGMP), leading to vasodilation.[20]

Table 3: Cardiovascular Activity of Selected Pyridazinone Derivatives

| Compound | Target | Activity | IC50 Value (µM) | Reference |

| Pimobendan | PDE3 | Inhibition | - | [18] |

| Levosimendan | Calcium Sensitizer, PDE3 Inhibitor | - | - | [21] |

| CI-930 | PDE3 | Inhibition | - | [7] |

| MCI-154 | PDE3 | Inhibition | - | [7] |

| Compound 40 | Platelet Aggregation | Inhibition | 15 | [7] |

The dual action of positive inotropy and vasodilation makes these drugs effective in the management of heart failure.

References

- 1. researchgate.net [researchgate.net]

- 2. purformhealth.com [purformhealth.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]